![molecular formula C17H18N2O4 B5684188 N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5684188.png)
N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide (MPMB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a starting material for the synthesis of other compounds and has been studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide is not fully understood, but it is believed to act by inhibiting various enzymes and cellular processes. For example, N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways. By inhibiting these enzymes and processes, N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide may prevent the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide has been shown to inhibit the production of reactive oxygen species, which can cause cellular damage and contribute to various diseases. N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has high yield and purity. Additionally, N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide has been extensively studied, and its pharmacological properties are well-characterized. However, there are also some limitations to the use of N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide in lab experiments. For example, it may have limited solubility in certain solvents, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide. One area of interest is the development of new compounds based on N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide, which may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide and its effects on various cellular processes. Finally, more research is needed to determine the potential applications of N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide in various fields, such as cancer treatment and antibacterial therapy.
Synthesemethoden
The synthesis of N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide involves the reaction of 2-methylbenzohydrazide with 4-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, and the resulting product is purified by recrystallization. The yield of N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide is typically high, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide has been extensively studied for its potential applications in various fields. It is commonly used as a starting material for the synthesis of other compounds, such as hydrazones, which have been studied for their pharmacological properties. N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide has been studied for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of various bacterial strains.
Eigenschaften
IUPAC Name |
N'-[2-(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-5-3-4-6-15(12)17(21)19-18-16(20)11-23-14-9-7-13(22-2)8-10-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXBANRVSHCZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)COC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-N'-(2-methylbenzoyl)acetohydrazide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.